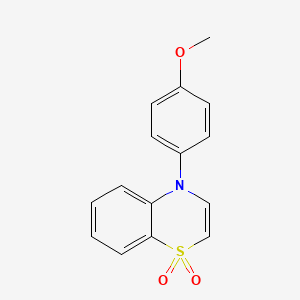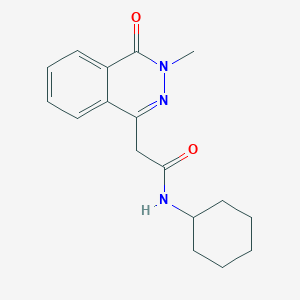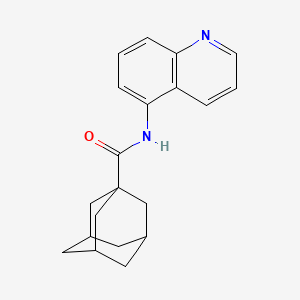![molecular formula C29H33N3 B12487258 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole](/img/structure/B12487258.png)
1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a propyl chain linked to a methylindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide in alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole involves its interaction with specific molecular targets. For example, piperazine derivatives are known to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor growth and metastasis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diphenylmethyl)piperazine: A simpler piperazine derivative with similar structural features.
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}piperidin-2-one: Another compound with a piperazine ring and a propyl chain, but with a different functional group.
Uniqueness
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C29H33N3 |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3-methylindole |
InChI |
InChI=1S/C29H33N3/c1-24-23-32(28-16-9-8-15-27(24)28)18-10-17-30-19-21-31(22-20-30)29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-9,11-16,23,29H,10,17-22H2,1H3 |
Clave InChI |
YZMISAQUGOJTJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B12487176.png)
![N-(3-chlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12487183.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)

![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B12487217.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)

![3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487235.png)

![N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide](/img/structure/B12487245.png)
